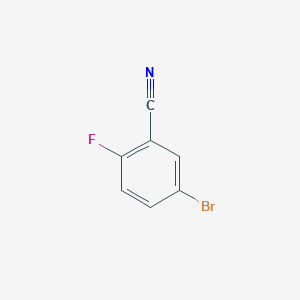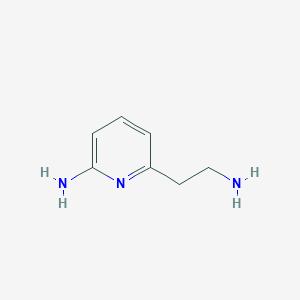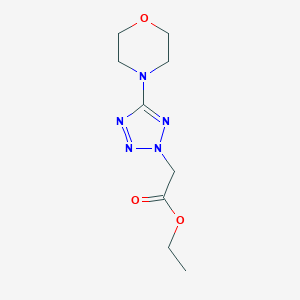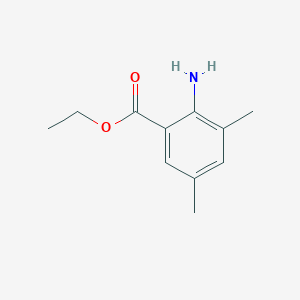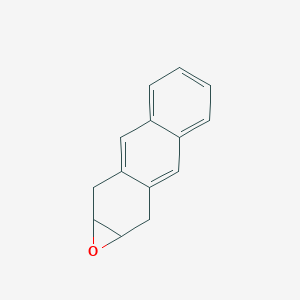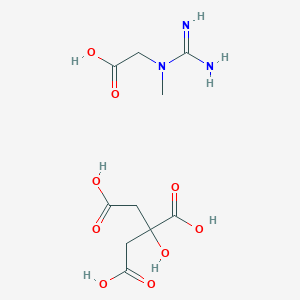
Creatine citrate
Overview
Description
Creatine citrate is a compound formed by the ionic bonding of a creatine molecule with a citric acid molecule. This compound is more soluble in water compared to creatine monohydrate, making it easier to administer as a dietary supplement. Creatine is a naturally occurring non-protein compound found in vertebrates, where it plays a crucial role in the recycling of adenosine triphosphate (ATP), primarily in muscle and brain tissue .
Mechanism of Action
Target of Action
Creatine citrate primarily targets the creatine kinase enzymes and the sodium- and chloride-dependent creatine transporter 1 . These targets play a crucial role in energy storage and transfer within cells, particularly in muscle and brain tissues . The citrate component of this compound may also interact with the citrate transporter SLC13A5 , which mediates the entry of extracellular citrate into the cytosol .
Mode of Action
This compound’s mode of action involves its conversion to phosphocreatine (PCr) in muscle tissues . This reaction is catalyzed by creatine kinase. Phosphocreatine binds with adenosine diphosphate (ADP) to convert it back to ATP (adenosine triphosphate), an important cellular energy source for short-term ATP needs prior to oxidative phosphorylation . The citrate component may chelate free calcium ions, preventing them from forming a complex with tissue factor and coagulation factor VIIa .
Biochemical Pathways
This compound affects several biochemical pathways. It plays a key role in the creatine/phosphocreatine/creatine kinase system , which is crucial for cellular energy homeostasis . It also impacts the glycine and serine metabolism and arginine and proline metabolism pathways . The citrate component may influence the citrate cycle (TCA cycle) and glycolysis/gluconeogenesis pathways .
Pharmacokinetics
Creatine is known to be synthesized in the kidney, liver, and pancreas, and transported to various tissues, including skeletal muscle, heart, and brain . The half-life of creatine is approximately 3 hours . More research is needed to fully elucidate the ADME properties of this compound.
Result of Action
This compound supplementation can lead to significant improvements in muscle strength, fat-free mass, and performance, primarily of high-intensity exercise tasks . It can also modulate cellular energy metabolism and protect against muscle wasting associated with conditions like cancer cachexia . The citrate component may help neutralize acid in the stomach and urine, raising the pH .
Action Environment
Environmental factors such as diet, exercise, and health status can influence the action, efficacy, and stability of this compound. For instance, resistance training can enhance the ergogenic effects of creatine supplementation . Additionally, the safety and efficacy of creatine supplementation can vary depending on individual health conditions .
Biochemical Analysis
Biochemical Properties
Creatine citrate plays a significant role in biochemical reactions, particularly in energy metabolism. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the creatine kinase (CK) system, which facilitates the recycling of adenosine triphosphate (ATP), the primary energy currency of the cell . This interaction is crucial for maintaining energy homeostasis within cells .
Cellular Effects
This compound has various effects on cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have significant positive effects on memory and attention time, as well as significantly improving processing speed time . These effects highlight the influence of this compound on cellular functions beyond energy metabolism.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in energy metabolism. Creatine kinase catalyzes the reversible transfer of a phosphoryl group from ATP to creatine, producing phosphocreatine and ADP . This reaction is crucial for maintaining energy balance in cells, particularly during periods of high energy demand .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, adding tri-creatine citrate to water yields a pH of 3.2 and increases solubility to 29 g/L . This suggests that this compound may have different effects depending on its environment and stability .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, research on creatine shows that it can have protective effects in animal models with certain conditions
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as creatine kinase in the phosphocreatine system, a crucial pathway for energy metabolism . It can also impact metabolic flux or metabolite levels, further influencing cellular energy balance .
Transport and Distribution
This compound is transported and distributed within cells and tissues via the creatine transporter (CreaT), which is primarily responsible for cellular creatine uptake . This transporter allows this compound to be distributed across different cellular compartments, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interaction with the creatine transporter and other cellular structures . While specific details about the subcellular localization of this compound are limited, it is known that creatine can be found in various cellular compartments due to its role in energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Creatine citrate can be synthesized by reacting creatine with citric acid under controlled conditions. The reaction typically involves dissolving creatine in water and then adding citric acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the complete conversion of creatine to this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where creatine and citric acid are combined under optimized conditions. The process includes steps such as mixing, heating, and crystallization to obtain pure this compound. The final product is then dried and packaged for use in dietary supplements and other applications .
Chemical Reactions Analysis
Types of Reactions
Creatine citrate undergoes various chemical reactions, including:
Oxidation: Creatine can be oxidized to form creatinine, a waste product excreted in urine.
Reduction: Under certain conditions, creatine can be reduced back to its precursor molecules.
Substitution: Creatine can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, depending on the desired substitution, can be employed.
Major Products Formed
Oxidation: Creatinine
Reduction: Precursor molecules such as sarcosine and glycine
Substitution: Various substituted creatine derivatives
Scientific Research Applications
Creatine citrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its role in cellular energy metabolism and muscle physiology.
Medicine: Investigated for its potential therapeutic effects in conditions such as muscular dystrophy, Parkinson’s disease, and heart disease.
Industry: Used in the formulation of dietary supplements to enhance athletic performance and muscle mass
Comparison with Similar Compounds
Similar Compounds
- Creatine monohydrate
- Creatine hydrochloride
- Buffered creatine (Kre-Alkalyn)
- Creatine ethyl ester
Comparison
- Creatine monohydrate : The most widely used form of creatine, known for its effectiveness in increasing muscle mass and strength. it is less soluble in water compared to creatine citrate.
- Creatine hydrochloride : More soluble in water than creatine monohydrate, but may cause gastrointestinal discomfort in some users.
- Buffered creatine (Kre-Alkalyn) : Claims to reduce creatine breakdown in the stomach, but studies show similar effectiveness to creatine monohydrate.
- Creatine ethyl ester : Marketed for better absorption, but research indicates it may not be more effective than creatine monohydrate .
This compound stands out due to its higher solubility in water, making it easier to administer and potentially more effective in maintaining consistent creatine levels in the body.
Properties
IUPAC Name |
2-[carbamimidoyl(methyl)amino]acetic acid;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.C4H9N3O2/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-7(4(5)6)2-3(8)9/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2H2,1H3,(H3,5,6)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBREGJRSROLGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
331942-94-0, 331942-93-9 | |
| Record name | Glycine, N-(aminoiminomethyl)-N-methyl-, 2-hydroxy-1,2,3-propanetricarboxylate (3:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331942-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-(aminoiminomethyl)-N-methyl-, 2-hydroxy-1,2,3-propanetricarboxylate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331942-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
323.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331942-94-0, 177024-62-3 | |
| Record name | Glycine, N-(aminoiminomethyl)-N-methyl-, 2-hydroxy-1,2,3-propanetricarboxylate (3:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-[carbamimidoyl(methyl)amino]acetic acid citrate salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does creatine citrate exert its effects on muscle energy metabolism?
A1: this compound, when ingested, dissociates into creatine and citrate in the body. Creatine is then taken up by muscle cells and phosphorylated to phosphocreatine. Phosphocreatine acts as a readily available energy reserve, rapidly regenerating adenosine triphosphate (ATP), the primary energy currency of cells, during high-intensity exercise. [, ]
Q2: Are there any differences in the metabolic effects of this compound compared to creatine monohydrate?
A2: While both forms deliver creatine, research suggests that during hormone deprivation therapy, citrate levels decrease faster than choline and creatine, potentially influencing the (choline + creatine)/citrate ratio used in prostate cancer diagnostics. [] Further research is needed to fully understand potential metabolic differences.
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C12H19N3O11 and a molecular weight of 377.3 g/mol. []
Q4: What is known about the solubility of this compound compared to other creatine forms?
A4: this compound exhibits significantly higher aqueous solubility compared to creatine monohydrate. This enhanced solubility is attributed to the presence of the citrate moiety. []
Q5: How does the solubility of this compound compare to other creatine salts?
A5: this compound shows a dissolution rate intermediate to dithis compound and creatine monohydrate. While more soluble than creatine monohydrate, it dissolves slower than dithis compound. []
Q6: What factors can affect the stability of this compound in solution?
A6: The stability of this compound in solution can be affected by factors such as pH, temperature, and storage time. For instance, in effervescent formulations, dithis compound dissociates into creatine, which can then crystallize out as creatine monohydrate, particularly at refrigerated temperatures. []
Q7: Are there any formulation strategies to enhance the stability or bioavailability of this compound?
A7: While specific formulation strategies for this compound are not detailed in the provided research, enteric coating of capsules containing various creatine forms, including this compound, is mentioned as a potential method for targeted delivery. []
Q8: What happens to a solution of dithis compound over time?
A8: In solution, dithis compound gradually dissociates, leading to the formation of creatine. This free creatine can then further convert to creatine monohydrate, potentially crystallizing out of solution. This process appears accelerated at lower temperatures. []
Q9: What analytical techniques are commonly used to characterize and quantify this compound?
A9: High-performance liquid chromatography (HPLC) is a commonly used technique to determine creatine concentration in solutions containing this compound. []
Q10: How is this compound monitored during its development and manufacturing process?
A10: While specific quality control measures for this compound are not mentioned, the research emphasizes the importance of validated analytical methods to ensure consistency, safety, and efficacy throughout development, manufacturing, and distribution. [, ]
Q11: What is the general safety profile of this compound based on available research?
A11: While limited data exists specifically on this compound, current research suggests that a daily intake of 3 g of creatine, regardless of the specific form, is unlikely to pose safety concerns for healthy adults, excluding pregnant and breastfeeding women. []
Q12: Are there any known long-term effects associated with this compound supplementation?
A12: The provided research primarily focuses on the short-term effects of this compound. Long-term safety data specifically for this compound is limited. [, , ]
Q13: What are the primary areas of research investigating the potential benefits of this compound?
A13: Research on this compound mainly centers around its use as an ergogenic aid, investigating its effects on exercise performance, particularly during high-intensity activities. Studies are exploring its impact on muscle strength, power output, and fatigue resistance. [, , ]
Q14: Has this compound shown any promise in clinical trials for specific medical conditions?
A14: While some research explores the use of creatine in clinical settings, such as chronic kidney disease, the provided papers primarily focus on its use as a performance enhancer. More research is needed to determine its therapeutic potential for medical conditions. []
Q15: How does creatine supplementation, including the citrate form, affect individuals with chronic kidney disease?
A15: In chronic kidney disease, serum metabolomics are altered, often displaying increased creatinine and creatine levels. While supplementation might seem counterintuitive, research suggests renal diets may slow disease progression, highlighting the complex interplay of diet and kidney function. []
Q16: Are there other forms of creatine available as supplements, and how do they compare to this compound?
A16: Several creatine forms are available, including creatine monohydrate, creatine pyruvate, creatine ethyl ester, and magnesium creatine chelate. Each form possesses varying solubility, absorption rates, and potential benefits. [, , , ]
Q17: Is this compound more effective than other forms for improving athletic performance?
A17: Current research does not provide conclusive evidence that this compound is superior to other forms in terms of performance enhancement. More comparative studies are needed to determine if one form provides a significant advantage. []
Q18: Is there any information available regarding the environmental impact of this compound production or disposal?
A18: The provided research does not delve into the environmental impact of this compound. Questions regarding its production, disposal, and potential environmental effects require further investigation. []
Q19: Beyond sports nutrition, are there any other potential applications of this compound being explored?
A19: While the provided research focuses on athletic performance, the role of creatine in cellular energy metabolism suggests potential applications in other fields. Further research could investigate its use in conditions characterized by energy depletion or mitochondrial dysfunction. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


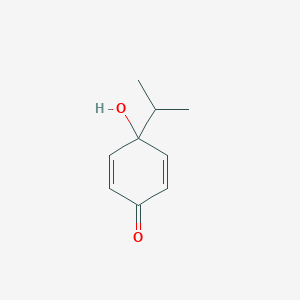

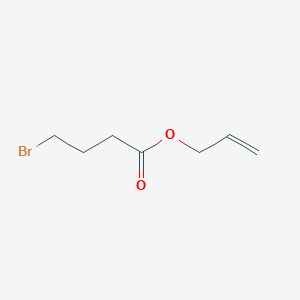
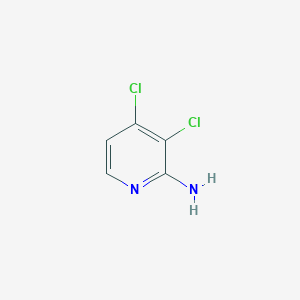
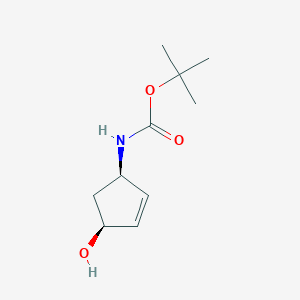
![Ethyl 3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68932.png)
![1-(imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine](/img/structure/B68935.png)
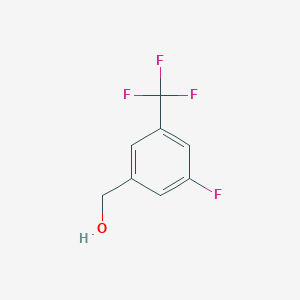
![1H-Pyrrolo[2,3-b]pyridin-1-amine](/img/structure/B68939.png)
